3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
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Overview
Description
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine is an organic compound with a complex structure that includes a bromine atom, dipropylamine groups, and a trimethylsilyl-substituted ethynyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine typically involves multiple steps, starting with the preparation of the cyclohexene ring, followed by the introduction of the bromine atom, dipropylamine groups, and the trimethylsilyl-substituted ethynyl group. Common reagents used in these reactions include brominating agents, alkylating agents, and silylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dipropylcyclohex-3-en-1-amine: Lacks the trimethylsilyl-substituted ethynyl group.
N,N-Dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine: Lacks the bromine atom.
3-Bromo-N,N-dipropylcyclohex-3-en-1-ol: Contains a hydroxyl group instead of the amine group.
Uniqueness
3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine is unique due to the presence of both the bromine atom and the trimethylsilyl-substituted ethynyl group. These functional groups confer distinct chemical properties and reactivity, making the compound valuable for various applications in scientific research and industry.
Properties
CAS No. |
834918-89-7 |
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Molecular Formula |
C17H30BrNSi |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-bromo-N,N-dipropyl-4-(2-trimethylsilylethynyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C17H30BrNSi/c1-6-11-19(12-7-2)16-9-8-15(17(18)14-16)10-13-20(3,4)5/h16H,6-9,11-12,14H2,1-5H3 |
InChI Key |
RDAJFVSFNVUDGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1CCC(=C(C1)Br)C#C[Si](C)(C)C |
Origin of Product |
United States |
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